2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one
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Overview
Description
2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scaffold for Compound Libraries
Hexahydro-2H-thieno[2,3-c]pyrrole, a related compound, is proposed as a polar scaffold for constructing compound libraries in drug discovery. This approach focuses on practical syntheses of derivatives using cycloaddition methods, emphasizing the generation of 3D-shaped molecules (Yarmolchuk et al., 2011).
Ring Expansion Reaction
A study demonstrates the Wolff rearrangement of a similar compound, leading to the formation of pyrrol-2-one derivatives. This process involves an azirine ring expansion, showcasing the compound's utility in creating diverse chemical structures (Rostovskii et al., 2017).
Formation of Organic Crystals
Research indicates that derivatives of 2-aryl-1-(4-methoxyphenyl)-5-(5-tricyanoethenyl-2-thienyl)pyrroles can form organic crystals with unique metallic lusters. This finding highlights the potential application of such compounds in materials science (Ogura et al., 2006).
Crystal Structure Analysis
Studies on compounds like Methyl 4-(4-methoxyphenyl)-1,2,3,3a,4,4a,5,12c-octahydropyrrolo[3,4-b]pyrrolizine-4a-carboxylate reveal insights into their crystal structures. These studies are crucial for understanding the molecular geometry and potential applications in crystal engineering (Nirmala et al., 2009).
Optical and Electronic Properties
The synthesis of symmetrically substituted diketopyrrolopyrrole derivatives, including 4-methoxyphenyl variants, explores their photophysical properties. Such studies are essential for developing novel organic optoelectronic materials (Zhang et al., 2014).
Electrochromic Polymer Applications
Dithienylpyrroles-based electrochromic polymers, including variants with 4-methoxyphenyl, have been studied for their application in high-contrast electrochromic devices. These polymers demonstrate significant potential in the development of advanced display technologies (Su et al., 2017).
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-11-4-2-10(3-5-11)15-8-9-6-14-7-12(9)13(15)16/h2-5,9,12,14H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLSCGNAPWOQPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CNCC3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.